N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide

Description

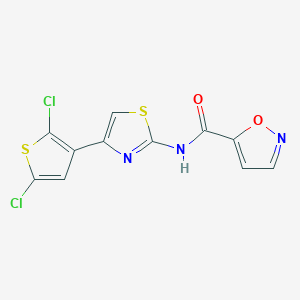

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dichlorothiophene moiety at the 4-position and an isoxazole-5-carboxamide group at the 2-position. This structure combines electron-deficient aromatic systems (dichlorothiophene and isoxazole) with a thiazole scaffold, which is commonly associated with diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2N3O2S2/c12-8-3-5(9(13)20-8)6-4-19-11(15-6)16-10(17)7-1-2-14-18-7/h1-4H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZRMUUDSYQGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: This step involves the reaction of 2-aminothiazole with 2,5-dichlorothiophene-3-carboxylic acid under acidic conditions to form the thiazole-thiophene intermediate.

Isoxazole Ring Formation: The intermediate is then reacted with hydroxylamine hydrochloride and a suitable base to form the isoxazole ring.

Amidation: Finally, the isoxazole intermediate is subjected to amidation with an appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Antifungal Properties : Studies indicate that it has efficacy against fungal pathogens, suggesting its potential use in treating fungal infections.

- Anticancer Research : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science:

- Organic Electronics : Due to its electronic properties, the compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Photonics : Its ability to absorb light at specific wavelengths positions it as a potential candidate for photonic applications.

Biological Studies

In biological research, the compound serves as a valuable tool for understanding various biochemical pathways:

- Enzyme Inhibition Studies : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can provide insights into drug-drug interactions and metabolic pathways.

- Cell Signaling Pathways : The compound has been shown to modulate key signaling pathways such as MAPK/ERK, impacting cellular proliferation and differentiation processes.

Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, highlighting the compound's potential as a novel antimicrobial agent.

Anticancer Evaluation

Another research project focused on the anticancer properties of this compound involved testing its effects on human cancer cell lines. Results showed that it induced apoptosis in cancer cells while leaving normal cells unharmed, suggesting a favorable therapeutic index for further development .

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues from

Compounds 4d–4i in share a thiazole-2-yl benzamide backbone but differ in substituents (e.g., morpholinomethyl, methylpiperazinyl). Key comparisons:

Fluorophenyl-Thiazole Derivatives ()

Compounds 4 and 5 in feature fluorophenyl and triazole substituents.

- Conformational Differences : X-ray crystallography shows near-planar structures with perpendicular fluorophenyl groups. The dichlorothiophene in the target compound may enforce a different conformation due to larger atomic radii (Cl vs. F) and steric clashes .

- Electron Effects : Dichlorothiophene’s higher electron-withdrawing capacity compared to fluorophenyl could modulate π-π stacking interactions in target binding .

Thiazole Carboxamides with Pyridinyl Groups ()

Synthetic routes for pyridinyl-thiazole carboxamides involve coupling amines with carboxylate intermediates. The target compound’s isoxazole-5-carboxamide group may offer superior stability over pyridinyl analogs, as isoxazole rings resist oxidation better than pyridine .

Cardioprotective Thiazole-Hydrazines ()

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide exhibits cardioprotective activity surpassing Levocarnitine. The target compound’s isoxazole carboxamide could enhance bioavailability compared to hydrazine derivatives, which may suffer from hydrolytic instability .

Thiazolylmethylcarbamates (–7)

Complex carbamates in –7 (e.g., compounds l , m ) highlight the prevalence of carbamate linkages in drug design. The target compound’s amide bond (vs. carbamate) likely improves metabolic stability, as amides are less prone to enzymatic hydrolysis .

Data Table: Comparative Analysis

Research Implications

The dichlorothiophene and isoxazole groups in the target compound distinguish it from analogs in electronic profile and steric demands. Synthetic routes from may be adaptable for scale-up, though the dichlorothiophene’s reactivity may require optimized coupling conditions.

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 375.3 g/mol

- CAS Number : 921518-50-5

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the metabolism of endogenous compounds. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It influences key signaling pathways, notably the MAPK/ERK pathway, which is integral for cell proliferation and differentiation.

- Microtubule Disruption : Similar to other thiazole derivatives, it may exert antiproliferative effects by disrupting microtubule dynamics, leading to mitotic arrest in cancer cells .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

- Anticancer Potential : The compound has shown promising results in inhibiting the growth of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antioxidant Effects : It also demonstrates antioxidant activity, which can contribute to its protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of M. tuberculosis | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Reduces oxidative stress in cellular models |

Case Study: Antitubercular Activity

A study explored the antitubercular properties of various thiazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 0.125–0.25 μg/mL against susceptible strains of M. tuberculosis, indicating its potential as a lead candidate for further development in treating tuberculosis .

Case Study: Cancer Cell Line Testing

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. Mechanistic investigations revealed that the compound induces G2/M phase arrest and promotes apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.